REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[C:11]([CH:13]=[CH:14]C3C=CC=CC=3)[NH:10][NH:9]2)[CH:5]=[CH:6][CH:7]=1.CC[O:23]C(C)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:9]=[N:10][C:11]([C:13](=[O:23])[CH3:14])=[N:12]2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
title compound
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1NNC(=N1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
79 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ozone was bubbled through the solution for a period of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled through the solution for an additional 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove any excess ozone remaining
|
Type
|
ADDITION
|
Details
|
Dimethyl sulfide (5 mL) was added to the solution
|
Type
|
CUSTOM
|
Details
|
to equilibrate to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
A 3 cm flash column was prepared
|
Type
|
ADDITION
|
Details
|
containing 15 cm silica and ˜3 cm sand
|
Type
|
ADDITION
|
Details
|
The eluted fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under low pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 893 mg | |
YIELD: PERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |